molecular formula C20H27ClN4O B14487740 Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl- CAS No. 63719-41-5

Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-

Cat. No.: B14487740
CAS No.: 63719-41-5
M. Wt: 374.9 g/mol
InChI Key: CAAIBBKCCFZQEK-DXCKQFNASA-N
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Description

Urea, N’-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-: is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a chlorinated ergoline moiety and diethyl substitution on the urea group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Chemical Reactions Analysis

Types of Reactions: Urea derivatives undergo various chemical reactions, including:

    Oxidation: Urea can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.

    Substitution: Urea derivatives can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions vary widely but can include amines, carbamates, and other substituted urea derivatives .

Scientific Research Applications

Chemistry: In chemistry, urea derivatives are used as intermediates in the synthesis of various organic compounds. They are also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, urea derivatives are investigated for their potential as enzyme inhibitors and their role in metabolic pathways. They are also used in the study of protein folding and stability .

Medicine: Medically, urea derivatives have been explored for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases. They are also used in the formulation of pharmaceuticals and as active ingredients in topical treatments .

Industry: Industrially, urea derivatives are used in the production of resins, plastics, and fertilizers. They are also employed in the manufacture of adhesives, coatings, and other materials .

Comparison with Similar Compounds

    Thiourea: Similar to urea but contains sulfur instead of oxygen.

    Hydroxycarbamide: A hydroxylated derivative of urea used in medical treatments.

    Carbamide Peroxide: A urea derivative used in dental and medical applications.

Uniqueness: Urea, N’-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl- is unique due to its chlorinated ergoline structure and diethyl substitution, which confer specific chemical and biological properties not found in other urea derivatives .

Properties

CAS No.

63719-41-5

Molecular Formula

C20H27ClN4O

Molecular Weight

374.9 g/mol

IUPAC Name

3-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea

InChI

InChI=1S/C20H27ClN4O/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12/h6-8,12,14,17,23H,4-5,9-11H2,1-3H3,(H,22,26)/t12-,14+,17+/m0/s1

InChI Key

CAAIBBKCCFZQEK-DXCKQFNASA-N

Isomeric SMILES

CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C

Canonical SMILES

CCN(CC)C(=O)NC1CC2C(CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C

Origin of Product

United States

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